![molecular formula C19H25FN2O2 B4750168 N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B4750168.png)
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as CPP-109, is a drug that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound known as GABA, which is a neurotransmitter that regulates brain activity.
Wirkmechanismus
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of certain brain regions that are involved in addiction and other neurological disorders. By increasing the levels of GABA, N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces the activity of these brain regions, leading to a reduction in addiction and other neurological symptoms.
Biochemical and Physiological Effects
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in animal models and human studies. In animal studies, N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to reduce the self-administration of cocaine and other drugs of abuse. In human studies, N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to reduce craving and relapse in individuals with cocaine addiction. N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has also been shown to improve cognitive function in individuals with fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency as a GABA transaminase inhibitor. However, N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide also has some limitations, including its relatively short half-life and poor solubility in water. These limitations can make it difficult to administer N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in animal models and human studies.
Zukünftige Richtungen
There are several potential future directions for N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide research. One direction is to investigate the use of N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in combination with other drugs for treating addiction and other neurological disorders. Another direction is to develop more potent and selective GABA transaminase inhibitors that have better pharmacokinetic properties than N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. Finally, there is a need for more studies to investigate the long-term safety and efficacy of N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which in turn reduces the activity of certain brain regions that are involved in addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-10-8-14(9-11-16)19(24)22-12-4-5-15(13-22)18(23)21-17-6-2-1-3-7-17/h8-11,15,17H,1-7,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIMWLZRKNMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.